2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxamide
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Overview
Description
2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the second position, a cyclopropylamino group at the fourth position, and a carboxamide group at the fifth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloropyrimidine.
Amination: The 2-chloropyrimidine undergoes amination with cyclopropylamine to form 2-chloro-4-(cyclopropylamino)pyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Scientific Research Applications
2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide
- 2-Chloro-4-(methylamino)pyrimidine-5-carboxamide
- 2-Chloro-4-(ethylamino)pyrimidine-5-carboxamide
Uniqueness
2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxamide is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C8H9ClN4O |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C8H9ClN4O/c9-8-11-3-5(6(10)14)7(13-8)12-4-1-2-4/h3-4H,1-2H2,(H2,10,14)(H,11,12,13) |
InChI Key |
DMFOVGIZHBALMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2C(=O)N)Cl |
Origin of Product |
United States |
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